molecular formula C21H16ClNO4 B11492820 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-chlorobenzoate

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-chlorobenzoate

Cat. No.: B11492820
M. Wt: 381.8 g/mol
InChI Key: ZNGUUPXPNHVEFH-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-chlorobenzoate is a complex organic compound with a unique structure that includes a pyrroloquinoline core and a chlorobenzoate ester group.

Preparation Methods

The synthesis of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-chlorobenzoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrroloquinoline core can interact with enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar compounds include other pyrroloquinoline derivatives and chlorobenzoate esters. Compared to these compounds, 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-chlorobenzoate is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to different chemical reactivity and biological activity .

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C21H16ClNO4

Molecular Weight

381.8 g/mol

IUPAC Name

(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 3-chlorobenzoate

InChI

InChI=1S/C21H16ClNO4/c1-11-10-21(2,3)23-17-15(11)8-14(9-16(17)18(24)19(23)25)27-20(26)12-5-4-6-13(22)7-12/h4-10H,1-3H3

InChI Key

ZNGUUPXPNHVEFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC(=CC=C4)Cl)(C)C

Origin of Product

United States

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